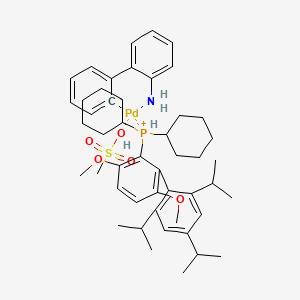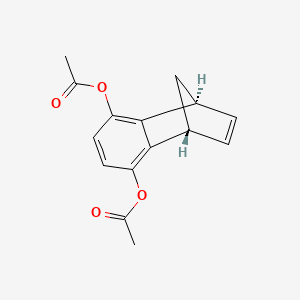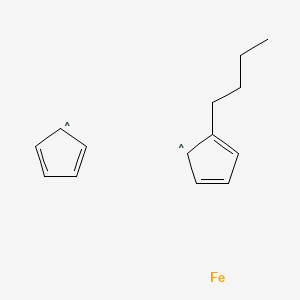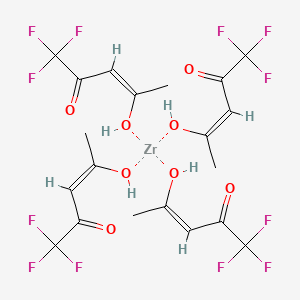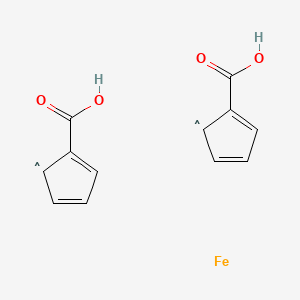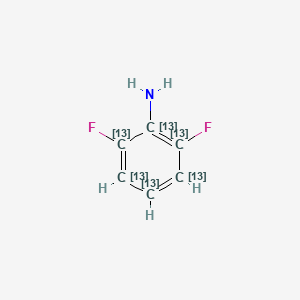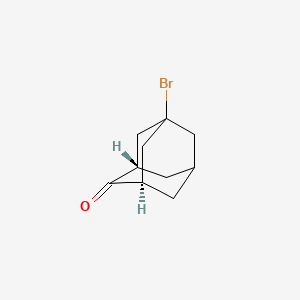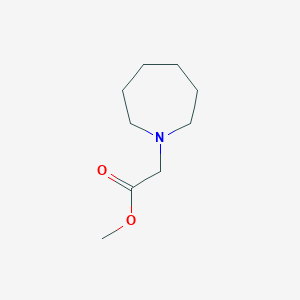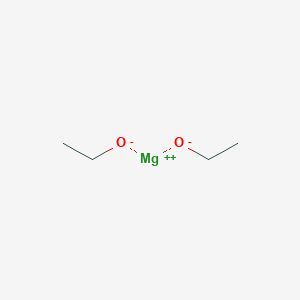
Adenosine-13C10,15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-13C10,15N5 is a stable isotope-labeled compound of adenosine, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is primarily used in scientific research to study metabolic pathways and biochemical processes due to its isotopic labeling, which allows for precise tracking and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-13C10,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine molecule. The process typically starts with the synthesis of labeled ribose and adenine, which are then combined to form the labeled adenosine. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product. The final product is typically stored in a solution form to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Adenosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine or other oxidized derivatives.
Reduction: Reduction reactions can convert adenosine derivatives back to their original form.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield inosine-13C10,15N5 .
Scientific Research Applications
Adenosine-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding biochemical processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of Adenosine-13C10,15N5 involves its incorporation into nucleic acids and other biomolecules. The isotopic labeling allows researchers to track the compound through various biochemical pathways. The molecular targets include enzymes involved in nucleotide metabolism and signaling pathways that regulate cellular functions .
Comparison with Similar Compounds
Adenosine-15N5: Labeled with nitrogen-15 isotopes.
Adenosine-13C10: Labeled with carbon-13 isotopes.
Inosine-13C10,15N5: An oxidized derivative of Adenosine-13C10,15N5.
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides more detailed information in research studies compared to compounds labeled with a single isotope. This dual labeling enhances the accuracy and precision of metabolic and biochemical analyses .
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
OIRDTQYFTABQOQ-IADJQYSOSA-N |
Isomeric SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)[15NH2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


